molecular formula C20H16O4 B155896 Anhydrotuberosin CAS No. 41347-49-3

Anhydrotuberosin

Cat. No.: B155896
CAS No.: 41347-49-3
M. Wt: 320.3 g/mol
InChI Key: JKBQWLWECJXFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrotuberosin is a natural product found in Pueraria tuberosa with data available.

Scientific Research Applications

LSD1 Inhibitory Activities

Anhydrotuberosin is a derivative identified in the roots of Pueraria lobata. It has shown potential in inhibiting LSD1 (lysine-specific histone demethylase 1A), a key enzyme involved in gene expression regulation. LSD1 inhibitors like this compound could be significant in cancer therapy as they regulate oncogenes and tumor suppressor genes. The specific derivative 6-O-methyl-anhydrotuberosin demonstrated potent LSD1 inhibitory activities, which could be promising for future cancer treatments (Tian et al., 2022).

Role in Plant Desiccation Tolerance

The concept of anhydrobiosis, or "life without water," involves mechanisms that enable certain organisms, including plants, to survive almost total dehydration. This compound, as part of the natural compounds found in plants, may play a role in this process. Understanding these mechanisms can provide insights into improving drought resistance in crops and maintaining the native structure of macromolecules and membranes in desiccated conditions (Hoekstra, Golovina, & Buitink, 2001).

Anhydrobiosis in Bacteria

This compound could be a part of the study of anhydrobiosis in bacteria, a phenomenon related to the partial or total desiccation of living organisms. This research has practical applications in drying technologies used in various fields such as medicine, agriculture, and food industry. The study of anhydrobiosis and related compounds like this compound can contribute to understanding the physiology of the anhydrobiotic state in bacteria and its applications (Garcia, 2011).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Anhydrotuberosin . Suitable extinguishing media in case of fire include dry chemical, foam, water spray, and carbon dioxide .

Properties

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQWLWECJXFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Anhydrotuberosin and where is it found?

A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []

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